molecular formula C19H27N5OS B249838 N-[4-[6-[3-(diethylamino)propylamino]pyrimidin-4-yl]sulfanylphenyl]acetamide

N-[4-[6-[3-(diethylamino)propylamino]pyrimidin-4-yl]sulfanylphenyl]acetamide

Cat. No. B249838
M. Wt: 373.5 g/mol
InChI Key: DUQITKWOGHMROJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[6-[3-(diethylamino)propylamino]pyrimidin-4-yl]sulfanylphenyl]acetamide, also known as DAPA, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-[4-[6-[3-(diethylamino)propylamino]pyrimidin-4-yl]sulfanylphenyl]acetamide involves the inhibition of specific signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K) pathway. N-[4-[6-[3-(diethylamino)propylamino]pyrimidin-4-yl]sulfanylphenyl]acetamide has also been shown to modulate the release of neurotransmitters by binding to specific receptors in the brain.
Biochemical and Physiological Effects:
N-[4-[6-[3-(diethylamino)propylamino]pyrimidin-4-yl]sulfanylphenyl]acetamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of neurotransmitter release, and the improvement of cardiovascular function. N-[4-[6-[3-(diethylamino)propylamino]pyrimidin-4-yl]sulfanylphenyl]acetamide has also been shown to have anti-inflammatory effects and to enhance the immune response.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[4-[6-[3-(diethylamino)propylamino]pyrimidin-4-yl]sulfanylphenyl]acetamide in lab experiments is its specificity for certain signaling pathways and receptors, which allows for targeted modulation of cellular processes. However, one limitation of using N-[4-[6-[3-(diethylamino)propylamino]pyrimidin-4-yl]sulfanylphenyl]acetamide is its potential toxicity and the need for careful dosing and monitoring.

Future Directions

For N-[4-[6-[3-(diethylamino)propylamino]pyrimidin-4-yl]sulfanylphenyl]acetamide research include further studies on its potential applications in cancer research, neuroscience, and cardiovascular disease. Additionally, studies on the pharmacokinetics and toxicity of N-[4-[6-[3-(diethylamino)propylamino]pyrimidin-4-yl]sulfanylphenyl]acetamide will be important for its potential development as a therapeutic agent. Finally, the development of more selective and potent analogs of N-[4-[6-[3-(diethylamino)propylamino]pyrimidin-4-yl]sulfanylphenyl]acetamide may lead to improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of N-[4-[6-[3-(diethylamino)propylamino]pyrimidin-4-yl]sulfanylphenyl]acetamide involves several steps, including the reaction of 4-bromo-2-nitroaniline with 2-mercaptobenzoic acid, followed by the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The resulting compound is then reacted with 6-bromo-3-(diethylamino)propylamine and 4-chloropyrimidine to yield N-[4-[6-[3-(diethylamino)propylamino]pyrimidin-4-yl]sulfanylphenyl]acetamide.

Scientific Research Applications

N-[4-[6-[3-(diethylamino)propylamino]pyrimidin-4-yl]sulfanylphenyl]acetamide has been studied for its potential applications in various scientific fields, including cancer research, neuroscience, and cardiovascular disease. In cancer research, N-[4-[6-[3-(diethylamino)propylamino]pyrimidin-4-yl]sulfanylphenyl]acetamide has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. In neuroscience, N-[4-[6-[3-(diethylamino)propylamino]pyrimidin-4-yl]sulfanylphenyl]acetamide has been studied for its potential to modulate neurotransmitter release and enhance cognitive function. In cardiovascular disease, N-[4-[6-[3-(diethylamino)propylamino]pyrimidin-4-yl]sulfanylphenyl]acetamide has been shown to have vasodilatory effects and improve cardiac function.

properties

Product Name

N-[4-[6-[3-(diethylamino)propylamino]pyrimidin-4-yl]sulfanylphenyl]acetamide

Molecular Formula

C19H27N5OS

Molecular Weight

373.5 g/mol

IUPAC Name

N-[4-[6-[3-(diethylamino)propylamino]pyrimidin-4-yl]sulfanylphenyl]acetamide

InChI

InChI=1S/C19H27N5OS/c1-4-24(5-2)12-6-11-20-18-13-19(22-14-21-18)26-17-9-7-16(8-10-17)23-15(3)25/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,23,25)(H,20,21,22)

InChI Key

DUQITKWOGHMROJ-UHFFFAOYSA-N

SMILES

CCN(CC)CCCNC1=CC(=NC=N1)SC2=CC=C(C=C2)NC(=O)C

Canonical SMILES

CCN(CC)CCCNC1=CC(=NC=N1)SC2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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